N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates with a benzamide derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of a benzodioxole moiety, a thiazole ring, and a benzamide group, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15N3O4S/c23-17(20-13-6-7-15-16(8-13)26-11-25-15)9-14-10-27-19(21-14)22-18(24)12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,20,23)(H,21,22,24) |
InChI Key |
FAEXPOFMHKSAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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